The presence of a methoxy group (CH3O) and a nitro group (NO2) on the aromatic ring makes 3-Methoxy-4-nitroaniline hydrochloride a potential intermediate in the synthesis of various organic molecules. The methoxy group can be a good leaving group in certain reactions, while the nitro group can be reduced to an amino group (NH2) which can further participate in various coupling reactions. PubChem, 3-Methoxy-4-nitroaniline:
Nitroaniline derivatives have been explored for their potential medicinal properties. The combination of an electron-donating methoxy group and an electron-withdrawing nitro group on the aromatic ring can lead to interesting biological activities. However, further research is needed to determine if 3-Methoxy-4-nitroaniline hydrochloride possesses any specific medicinal properties. NCBI bookshelf, Nitroaniline Derivatives:
Aromatic nitro compounds can be used as precursors in the synthesis of polymers. The nitro group can be used to introduce functionality or influence the properties of the resulting polymer. 3-Methoxy-4-nitroaniline hydrochloride, with its specific functional groups, might be of interest for researchers exploring novel polymeric materials. ScienceDirect, Polymeric Materials
3-Methoxy-4-nitroaniline hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 168.15 g/mol. It is categorized as an aromatic amine, characterized by the presence of both a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to the benzene ring. This compound is often encountered in the form of its hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in chemical synthesis and biological studies .
Research indicates that 3-Methoxy-4-nitroaniline hydrochloride exhibits various biological activities. It has been studied for its potential anticancer properties, particularly due to its ability to induce apoptosis in cancer cell lines. Additionally, it shows antibacterial activity against certain strains of bacteria, making it a candidate for further pharmacological exploration .
The synthesis of 3-Methoxy-4-nitroaniline hydrochloride typically involves the following steps:
3-Methoxy-4-nitroaniline hydrochloride finds applications in several fields:
Studies on the interactions of 3-Methoxy-4-nitroaniline hydrochloride focus primarily on its reactivity with biological molecules and its metabolic pathways. Research indicates that this compound can interact with enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of other drugs when administered concurrently. Furthermore, its interactions with cellular components may elucidate mechanisms underlying its biological activities .
Several compounds share structural similarities with 3-Methoxy-4-nitroaniline hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Methoxy-5-nitroaniline hydrochloride | 67827-72-9 | Different substitution pattern; potential use in similar applications. |
| 4-Methoxy-3-nitropyridine hydrochloride | 355831 | Contains a pyridine ring; used in different synthetic pathways. |
| 3-Nitroaniline | 99-09-8 | Lacks methoxy group; simpler structure; used mainly in dye synthesis. |
| 2-Amino-5-methoxynitrobenzene | 16292-95-8 | Similar functional groups; explored for different biological activities. |
The uniqueness of 3-Methoxy-4-nitroaniline hydrochloride lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .
3-Methoxy-4-nitroaniline hydrochloride represents a significant advancement over its free base form in terms of chemical stability and practical utility. The hydrochloride salt formation fundamentally alters the molecular properties through protonation of the amino group, creating a charged species that exhibits enhanced solubility characteristics and improved handling properties [1] [2].
The free base, 3-methoxy-4-nitroaniline, exists as a yellow crystalline solid with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol [3] [4]. Its structure contains three key functional groups: a methoxy group (-OCH₃) at position 3, a nitro group (-NO₂) at position 4, and an amino group (-NH₂) at position 1 of the benzene ring [5] [6]. The compound exhibits a melting point of 169°C and demonstrates limited water solubility due to its neutral character [7].
In contrast, the hydrochloride salt form (C₇H₉ClN₂O₃, MW: 204.61 g/mol) shows markedly different physicochemical properties [1] [2]. The salt formation process involves protonation of the amino group, resulting in an ammonium chloride structure that significantly enhances water solubility. This improvement in solubility is attributed to the ionic character introduced by the chloride counterion, facilitating better dissolution in polar solvents [8].
| Property | Free Base (3-Methoxy-4-nitroaniline) | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₇H₈N₂O₃ | C₇H₉ClN₂O₃ |
| Molecular Weight (g/mol) | 168.15 | 204.61 |
| SMILES | COC1=C(C=CC(=C1)N)N+[O-] | COC1=C(N+[O-])C=CC(N)=C1.Cl |
| Melting Point (°C) | 169 | Higher than free base |
| Water Solubility | Low | Enhanced |
| Crystalline Form | Yellow crystalline solid | Crystalline powder |
| Stability | Moderate | Improved |
The formation of the hydrochloride salt also influences the electronic properties of the molecule. Protonation of the amino group increases its electron-withdrawing character, which subsequently affects the electron density distribution throughout the aromatic ring system [9]. This modification has implications for the compound's reactivity patterns and potential biological activity.
Other salt forms of 3-methoxy-4-nitroaniline have been investigated, including sulfate and acetate derivatives. However, the hydrochloride salt remains the most widely studied and utilized form due to its optimal balance of stability, solubility, and synthetic accessibility [10] [8].
The structure-reactivity relationships of 3-methoxy-4-nitroaniline hydrochloride are governed by the electronic and steric effects of its constituent functional groups. The methoxy group at position 3 acts as an electron-donating substituent through its +M (mesomeric) effect, increasing electron density on the aromatic ring, particularly at the ortho and para positions relative to its attachment point .
Conversely, the nitro group at position 4 exerts a strong electron-withdrawing influence through both inductive (-I) and mesomeric (-M) effects [5] . This creates a unique electronic environment where the amino group experiences both activating and deactivating influences from adjacent substituents. The resulting electronic distribution significantly impacts the compound's reactivity toward electrophilic and nucleophilic attack.
The amino group itself serves as the primary reactive site for electrophilic substitution reactions and derivatization processes . Its electron-donating nature activates the aromatic ring toward electrophilic attack, although this activation is moderated by the presence of the electron-withdrawing nitro group. The formation of the hydrochloride salt further modifies this reactivity by reducing the electron-donating capacity of the amino group through protonation [9].
| Structural Feature | Electronic Effect | Impact on Reactivity | Biological/Chemical Significance |
|---|---|---|---|
| Methoxy group (-OCH₃) | Electron-donating (+M effect) | Activates aromatic ring, increases nucleophilicity | Influences membrane permeability |
| Nitro group (-NO₂) | Electron-withdrawing (-I, -M effects) | Deactivates ring, facilitates reduction reactions | Potential for bioreduction to amine |
| Amino group (-NH₂) | Electron-donating (+M effect) | Activates ring, susceptible to electrophilic attack | Primary site for derivatization |
| Hydrochloride salt formation | Protonation increases electron-withdrawing | Enhances solubility, modifies basicity | Improved bioavailability |
Reduction reactions represent a particularly important class of transformations for this compound. The nitro group can be selectively reduced to an amino group using various reducing agents, including hydrogen gas with palladium catalysts, iron with hydrochloric acid, or chemical reductants . This transformation yields 3-methoxy-1,4-phenylenediamine derivatives, which are valuable intermediates in dye synthesis and pharmaceutical applications.
The methoxy group also participates in structure-reactivity relationships, particularly in nucleophilic aromatic substitution reactions. Under appropriate conditions, the methoxy group can be displaced by stronger nucleophiles, allowing for the introduction of alternative functional groups . The electron-withdrawing effect of the nitro group facilitates these substitution reactions by stabilizing the resulting anionic intermediates.
Studies on related compounds, such as 2-methoxy-4-nitroaniline, have revealed significant structure-activity relationships in biological systems. These compounds can induce cytochrome P450 enzymes, with the specific substitution pattern influencing the magnitude of induction [14]. Such findings highlight the importance of precise structural arrangements in determining biological activity.
Halogenated derivatives of 3-methoxy-4-nitroaniline represent an important class of compounds that demonstrate how systematic structural modifications can tune electronic properties and reactivity patterns. Research into these derivatives has revealed significant insights into structure-property relationships and expanded the utility of the parent compound in various applications [16].
The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) at different positions on the aromatic ring creates derivatives with distinct electronic and steric characteristics [17] [18]. The electronegativity and size differences among halogens (F > Cl > Br > I) provide a systematic means of modulating molecular properties while maintaining the core nitroaniline structure.
| Derivative | Molecular Formula | Molecular Weight (g/mol) | Halogen Position | Key Applications |
|---|---|---|---|---|
| 3-Methoxy-4-nitroaniline (parent) | C₇H₈N₂O₃ | 168.15 | None | Dye intermediate, pharmaceutical precursor |
| 2-Bromo-3-methoxy-6-nitroaniline | C₇H₇BrN₂O₃ | 246.05 | 2-Bromo | Specialized organic synthesis |
| 3-Bromo-4-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | 3-Bromo | Dye manufacturing, pharmaceutical development |
| 4-Chloro-3-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 4-Chloro | Dye intermediate, organic synthesis |
| 4-Fluoro-2-methoxy-5-nitroaniline | C₇H₇FN₂O₃ | 186.14 | 4-Fluoro | Pharmaceutical applications |
| 4-Bromo-3-nitroanisole | C₇H₆BrNO₃ | 232.03 | 4-Bromo | Chemical intermediate |
Brominated derivatives have received particular attention due to their synthetic versatility. 2-Bromo-3-methoxy-6-nitroaniline exhibits unique reactivity patterns arising from the strategic placement of the bromine atom, which influences both electronic distribution and steric accessibility . The synthesis of such compounds typically involves multi-step procedures, including selective bromination reactions that must account for the directing effects of existing substituents.
Chlorinated analogs, such as 4-chloro-3-nitroaniline, demonstrate the impact of halogen positioning on compound properties . The chlorine atom at position 4 creates an electron-withdrawing environment that complements the nitro group's effects, resulting in compounds with enhanced electrophilic character. These derivatives find applications in specialized dye chemistry where precise electronic tuning is required.
Fluorinated derivatives represent a particularly interesting subset due to fluorine's unique properties. The small size and high electronegativity of fluorine create minimal steric hindrance while providing strong electronic effects [20]. 4-Fluoro-2-methoxy-5-nitroaniline exemplifies how fluorine substitution can be used to fine-tune molecular properties for pharmaceutical applications, where metabolic stability and bioavailability are critical considerations.
The synthetic approaches to halogenated derivatives typically involve either direct halogenation of the parent compound or construction from halogenated precursors. Direct halogenation reactions must be carefully controlled to achieve regioselectivity, particularly given the multiple reactive sites present in the molecule [17]. Alternative synthetic routes involve starting from halogenated aniline derivatives and introducing the methoxy and nitro groups through sequential reactions.
Research has shown that halogenated derivatives often exhibit altered thermal stability compared to the parent compound [21]. Decomposition studies reveal that the presence of halogens can influence the thermal decomposition pathways, potentially affecting storage conditions and handling requirements.
Isotopically labeled analogs of 3-methoxy-4-nitroaniline hydrochloride serve as powerful tools for elucidating reaction mechanisms and understanding fundamental chemical processes. The strategic incorporation of stable isotopes such as ¹⁵N, ¹³C, ²H, and ¹⁸O enables researchers to track specific atoms through complex reaction sequences and determine kinetic isotope effects (KIEs) [22] [23].
Nitrogen-15 labeling represents one of the most valuable isotopic modifications for mechanistic studies. Labeling of the amino nitrogen provides insights into transformations involving this reactive center, while ¹⁵N-labeling of the nitro group enables investigation of reduction pathways and rearrangement reactions [23] [24]. The kinetic isotope effects associated with nitrogen transformations typically range from 1.01 to 1.05 for primary isotope effects, providing measurable differences that can reveal rate-determining steps [23].
| Isotopic Label | Target Position | Mechanistic Application | Kinetic Isotope Effect (KIE) |
|---|---|---|---|
| ¹⁵N-labeled amino group | Amino nitrogen | Amino group transformations | Primary (¹⁴N/¹⁵N ≈ 1.02-1.05) |
| ¹⁵N-labeled nitro group | Nitro nitrogen | Nitro reduction pathways | Primary (¹⁴N/¹⁵N ≈ 1.01-1.03) |
| ¹³C-labeled methoxy carbon | Methoxy carbon | Methoxy group reactions | Secondary (¹²C/¹³C ≈ 1.01-1.02) |
| ²H-labeled methoxy group | Methoxy hydrogens | Hydrogen transfer studies | Primary (¹H/²H ≈ 2-7) |
| ¹⁸O-labeled nitro oxygen | Nitro oxygens | Oxygen transfer mechanisms | Primary (¹⁶O/¹⁸O ≈ 1.01-1.03) |
| Multiple isotope labeling | Various positions | Complex reaction networks | Composite effects |
Carbon-13 labeling of the methoxy carbon provides information about reactions involving this functional group, including demethylation, oxidation, and substitution processes [25]. While the isotope effects for carbon-13 are generally smaller than those for deuterium or nitrogen-15, they remain detectable and mechanistically informative, particularly in studies of enzymatic transformations.
Deuterium labeling of the methoxy group creates analogs that exhibit primary kinetic isotope effects for reactions involving C-H bond cleavage [25] [26]. The substantial magnitude of deuterium isotope effects (typically 2-7 fold) makes these labeled compounds particularly valuable for identifying hydrogen transfer steps in reaction mechanisms. Such studies have proven essential in understanding oxidative demethylation pathways and other metabolic transformations.
Oxygen-18 labeling of the nitro group oxygens enables investigation of oxygen transfer mechanisms and exchange processes [27]. These studies are particularly relevant for understanding nitro group reduction pathways and the fate of oxygen atoms during chemical transformations. The isotope effects for oxygen are generally modest but can provide crucial mechanistic information when combined with other isotopic labels.
The synthesis of isotopically labeled analogs requires specialized synthetic approaches that preserve the isotopic label throughout the synthesis. Common strategies include starting from isotopically labeled precursors or introducing labels through specific synthetic transformations. For example, ¹⁵N-labeled nitro compounds can be prepared using ¹⁵N-nitric acid in nitration reactions, while ¹³C-labeled methoxy groups can be introduced using ¹³C-methanol in methylation reactions [22].
Multiple isotope labeling strategies allow for the investigation of complex reaction networks where several bond-breaking and bond-forming processes occur simultaneously [24]. These approaches can reveal the timing and sequence of mechanistic steps, providing detailed insights into reaction pathways that would be difficult to elucidate through other means.
Structural modifications of 3-methoxy-4-nitroaniline hydrochloride encompass a broad range of chemical transformations designed to enhance specific properties or introduce new functionalities. These modifications are guided by structure-activity relationship principles and aim to optimize characteristics such as solubility, stability, selectivity, and biological activity .
N-alkylation reactions represent a fundamental class of modifications that can dramatically alter the compound's properties. The introduction of alkyl groups to the amino nitrogen affects lipophilicity, membrane permeability, and metabolic stability [29]. Secondary and tertiary amine derivatives exhibit different basicity profiles compared to the primary amine, influencing their protonation states under physiological conditions and their interactions with biological targets.
N-acylation provides another avenue for structural modification, introducing amide functionalities that can enhance metabolic stability and provide additional sites for molecular recognition [30]. Acetylation, for example, creates N-(3-methoxy-4-nitrophenyl)acetamide derivatives that exhibit different reactivity patterns and may serve as prodrugs or synthetic intermediates.
| Modification Type | Structural Change | Enhanced Property | Typical Applications |
|---|---|---|---|
| N-alkylation | NH₂ → NHR or NR₂ | Lipophilicity, membrane permeability | Drug design, material science |
| N-acylation | NH₂ → NHCOR | Metabolic stability, selectivity | Pharmaceutical development |
| Methoxy to hydroxy conversion | OCH₃ → OH | Hydrogen bonding capability | Antioxidant applications |
| Nitro reduction to amino | NO₂ → NH₂ | Basicity, nucleophilicity | Dye chemistry, pharmaceuticals |
| Ring halogenation | Addition of halogen | Electronic tuning, stability | Specialized synthesis |
| Ester formation | Formation of CO₂R group | Prodrug potential | Drug delivery systems |
| Amide formation | Formation of CONHR group | Binding affinity, specificity | Bioconjugation, targeting |
The conversion of the methoxy group to a hydroxyl group creates phenolic derivatives with enhanced hydrogen bonding capabilities . This transformation can be achieved through demethylation reactions using reagents such as boron tribromide or pyridine hydrochloride. The resulting hydroxyl group provides additional sites for derivatization and can enhance antioxidant properties through its ability to participate in radical scavenging reactions.
Nitro group reduction represents one of the most significant structural modifications, converting the electron-withdrawing nitro group to an electron-donating amino group . This transformation fundamentally alters the electronic properties of the molecule, creating 3-methoxy-1,4-phenylenediamine derivatives that serve as important intermediates in dye synthesis and pharmaceutical applications. The reduction can be accomplished using various methods, including catalytic hydrogenation, metal reduction, or chemical reducing agents.
Ring halogenation introduces additional electronic tuning capabilities while potentially enhancing metabolic stability [17] [16]. The strategic placement of halogen atoms can modulate the electron density distribution throughout the aromatic system, affecting reactivity patterns and biological activity. Fluorine substitution is particularly valuable in pharmaceutical applications due to its ability to enhance metabolic stability while maintaining a relatively small steric footprint.
Ester formation through reaction of the amino group with carboxylic acids or acid derivatives creates prodrug candidates with improved pharmacokinetic properties [31]. These ester linkages can be designed to undergo hydrolysis under specific physiological conditions, releasing the active compound at the desired site of action. This approach is particularly valuable in drug delivery applications where controlled release or tissue-specific activation is required.
Amide formation reactions provide opportunities for bioconjugation and the creation of targeting molecules . The amino group can be coupled with various carboxylic acid derivatives to create amide bonds that are stable under physiological conditions while providing specific molecular recognition capabilities. These modifications are particularly useful in developing compounds for biological imaging or therapeutic targeting applications.